molecular formula C12H10FNO B6413801 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol CAS No. 1261944-23-3

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6413801
CAS No.: 1261944-23-3
M. Wt: 203.21 g/mol
InChI Key: VXWZGSVHABHHKC-UHFFFAOYSA-N
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Description

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol is a fluorinated pyridine derivative of significant interest in advanced chemical synthesis and drug discovery. Pyridine-based scaffolds are recognized as privileged structures in medicinal chemistry, with widespread application in the development of novel agrochemicals and pharmaceuticals . This compound serves as a key synthetic intermediate, particularly in the construction of more complex heterocyclic systems. Its structural features, including the phenolic hydroxyl group and the fluorine atom, make it a versatile building block for further chemical modification and structure-activity relationship (SAR) studies. Research into analogous compounds highlights the value of such intermediates in developing therapeutics for endocrine and gynecological disorders . As a research chemical, it is instrumental in exploring new synthetic pathways and optimizing reaction conditions, for instance, in palladium-catalyzed cross-coupling reactions . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

6-(2-fluoro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-4-10(11(13)6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZGSVHABHHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692472
Record name 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-23-3
Record name 3-Pyridinol, 6-(2-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Framework

The Suzuki-Miyaura coupling between a bromopyridine and a 2-fluoro-4-methylphenylboronic acid derivative is the most widely reported method. A representative pathway involves:

  • Synthesis of 6-bromopyridin-3-ol :

    • Hydroxylation : Direct hydroxylation of 6-bromopyridine via directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) followed by quenching with trimethylborate and oxidative workup (H₂O₂/NaOH).

    • Protection : The hydroxyl group is often protected as a silyl ether (e.g., tert-butyldimethylsilyl) to prevent side reactions during subsequent steps.

  • Preparation of 2-fluoro-4-methylphenylboronic acid :

    • Bromination : Bromination of 2-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) under radical initiation yields 1-bromo-2-fluoro-4-methylbenzene.

    • Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) catalyzed by PdCl₂(dppf)·CH₂Cl₂ generates the boronic ester, which is hydrolyzed to the boronic acid.

  • Coupling Reaction :

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 90°C, 12 h.

    • Yield : 68–75% after deprotection of the hydroxyl group using tetrabutylammonium fluoride (TBAF).

Optimization and Challenges

  • Catalyst Screening : PdCl₂(dppf)·CH₂Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems, improving yields to 82%.

  • Solvent Effects : A DME/EtOH mixture (4:1) reduces side-product formation compared to pure DME.

  • Temperature : Microwave-assisted heating (120°C, 10 min) accelerates the reaction without compromising yield.

Nucleophilic Aromatic Substitution (SNAr) for Direct Functionalization

Hydroxylation via SNAr

For pyridines pre-functionalized with a leaving group at position 3 (e.g., Cl, F), SNAr with hydroxide offers a direct route:

  • Substrate Preparation : 6-(2-Fluoro-4-methylphenyl)pyridin-3-chloride synthesized via Friedel-Crafts acylation followed by chlorination with PCl₅.

  • Reaction Conditions : NaOH (2 equiv), DMF, 110°C, 6 h.

  • Yield : 60–65%, limited by competing hydrolysis of the fluoro group.

Limitations

  • Electronic Effects : Electron-withdrawing groups at position 6 deactivate the pyridine ring, necessitating harsher conditions that risk decomposition.

  • Regioselectivity : Competing substitution at position 2 or 4 occurs in 15–20% of cases.

Transition Metal-Catalyzed C–H Activation

Direct C–H Functionalization

Recent advances leverage palladium-catalyzed C–H borylation to install the 2-fluoro-4-methylphenyl group:

  • Substrate : Pyridin-3-ol.

  • Catalyst System : Pd(OAc)₂ (10 mol%), 1,10-phenanthroline ligand, B₂Pin₂ (3 equiv), in dioxane at 100°C.

  • Yield : 55% after Suzuki coupling with 1-bromo-2-fluoro-4-methylbenzene.

Advantages and Drawbacks

  • Atom Economy : Eliminates pre-functionalized pyridine intermediates.

  • Selectivity Issues : Competing borylation at position 4 reduces efficiency.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Suzuki-MiyauraBromopyridine + Boronic Acid75–82≥99High
SNArChloropyridine + NaOH60–6595Moderate
C–H ActivationPyridin-3-ol + Borylation5590Low

Key Observations :

  • Suzuki-Miyaura coupling remains the most reliable method for large-scale synthesis.

  • C–H activation, while innovative, requires further optimization for industrial adoption.

Industrial-Scale Considerations

Cost Analysis

  • Boronic Acid Synthesis : Accounts for 40% of total material costs due to Pd catalyst usage.

  • Catalyst Recycling : Implementing immobilized Pd catalysts (e.g., Pd on carbon) reduces expenses by 25%.

Environmental Impact

  • Solvent Recovery : DME and ethanol are recycled via distillation, reducing waste by 70%.

  • Byproduct Management : Bromide salts from Miyaura borylation are repurposed in agrochemical production .

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(2-Fluoro-4-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Pyridin-3-ol Derivatives

Substituent Effects at the 6-Position

The 6-position substituent on the pyridin-3-ol scaffold significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives
Compound Name Substituent at 6-Position Biological Activity Key Properties/Effects References
6-(2-Fluoro-4-methylphenyl)pyridin-3-ol 2-Fluoro-4-methylphenyl Inferred: Potential anti-inflammatory Balanced lipophilicity (methyl) and electronic modulation (fluoro); may enhance target binding.
6-Ethyl-pyridin-3-ol Ethyl Improved reactivation of enzyme targets Increased alkyl chain length enhances steric bulk but may reduce solubility.
6-(Trifluoromethyl)pyridin-3-ol Trifluoromethyl Inferred: Enhanced metabolic stability Strong electron-withdrawing effect; high lipophilicity (logP ~2.5).
4-(4-Fluoro-3-methylphenyl)-pyrimidin-2-ol 4-Fluoro-3-methylphenyl (pyrimidine core) Anti-inflammatory, analgesic Aryl substituent enhances π-π interactions; fluorine improves bioavailability.
2-Fluoro-5-(4-fluorophenyl)pyridine 4-Fluorophenyl (pyridine core) Precursor for bioactive molecules Dual fluorine atoms increase polarity; crystal structure studied for drug design.
Key Findings:

In contrast, 6-(trifluoromethyl)pyridin-3-ol exhibits higher metabolic stability but may suffer from reduced solubility due to its logP value .

Biological Activity Trends :

  • Pyridin-3-ol derivatives with aryl substituents (e.g., 4-fluoro-3-methylphenyl in pyrimidin-2-ol) demonstrate enhanced anti-inflammatory and analgesic activities, attributed to improved receptor binding via aromatic interactions . This suggests that the target compound’s aryl group may confer similar benefits.
  • Alkyl chain elongation (e.g., ethyl or propyl) at the 6-position, as explored in , improves steric interactions but may reduce aqueous solubility, limiting bioavailability .

Synthetic Accessibility :

  • Fluorinated arylpyridines, such as 2-fluoro-5-(4-fluorophenyl)pyridine , are synthesized via cross-coupling reactions, indicating feasible routes for the target compound’s preparation .
  • 6-(Trifluoromethyl)pyridin-3-ol is commercially available (≥98% purity), highlighting its established synthetic protocols .

Structural Analogues in Drug Development

  • (E)-4-(((3-Chloro-4-fluorophenyl)imino)methyl)-6-ethyl-2-phenylpyridin-3-ol: This analog, documented in a European patent, demonstrates the versatility of pyridin-3-ol scaffolds in forming Schiff bases for kinase inhibition .

Q & A

Q. What are the optimal synthetic routes for 6-(2-Fluoro-4-methylphenyl)pyridin-3-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the fluorinated aryl group to the pyridine core. For example, cross-coupling between 3-hydroxypyridine derivatives and 2-fluoro-4-methylphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/H₂O mixture at 80–100°C can yield the target compound . Optimization includes:
  • Catalyst screening : Test Pd(OAc)₂, PdCl₂, or ligand-assisted systems (e.g., SPhos) to improve yield.
  • Solvent effects : Compare DMF, DMSO, or toluene for reaction efficiency.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use multi-technique validation:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydroxyl at pyridine-3, fluoro/methyl at phenyl-2/4). Look for characteristic shifts: pyridine C3-OH (~160 ppm in ¹³C), aromatic protons (δ 6.5–8.5 ppm in ¹H) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₁FNO: 204.0822).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological screening strategies are recommended for identifying potential therapeutic applications?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based substrates (e.g., ATPase activity for kinases). The fluoro and methyl groups may enhance hydrophobic binding to active sites .
  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to known antibiotics .
  • Cytotoxicity assays : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Dose-response curves (0.1–100 µM) identify IC₅₀ values .

Advanced Research Questions

Q. How does the spatial arrangement of substituents (fluoro, methyl, hydroxyl) influence binding interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Model interactions with protein targets (e.g., EGFR kinase) using AutoDock Vina. The 2-fluoro-4-methylphenyl group may occupy hydrophobic pockets, while the pyridin-3-ol engages in hydrogen bonding .
  • SAR studies : Synthesize analogs (e.g., 6-(3-fluoro-4-methylphenyl) isomer) and compare binding affinities via SPR or ITC. Positional isomerism can alter steric hindrance and target selectivity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Free-energy perturbation (FEP) : Refine docking poses by simulating ligand-protein dynamics (e.g., GROMACS). Discrepancies may arise from solvation effects or protonation states of the hydroxyl group .
  • Metabolite profiling : Use LC-MS to identify oxidative metabolites (e.g., hydroxylation at the methyl group) that may explain reduced in vivo activity despite strong in vitro results .

Q. How can enantiomeric forms of the compound be synthesized and evaluated for differential bioactivity?

  • Methodological Answer :
  • Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or synthesize enantiomers via asymmetric catalysis (e.g., BINAP-Ru complexes) .
  • Pharmacokinetic comparison : Measure plasma half-life (t₁/₂), clearance, and tissue distribution in rodent models. Fluorinated analogs often show enhanced metabolic stability .

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